8(14)a-Homocalcitriol

Description

Contextualization within Vitamin D Analogue Research

Overview of 1α,25-Dihydroxyvitamin D3 (Calcitriol) and Analogues

1α,25-Dihydroxyvitamin D3, also known as calcitriol (B1668218), is the hormonally active form of vitamin D. ontosight.aiaacrjournals.org It plays a crucial role in calcium and phosphate (B84403) homeostasis. aacrjournals.org However, its functions extend beyond mineral balance, as it also acts as a potent antiproliferative agent in many cell types. aacrjournals.orgfrontiersin.org Calcitriol exerts its effects by binding to the nuclear vitamin D receptor (VDR), which is present in a wide array of human tissues. aacrjournals.orgnih.gov This interaction regulates the transcription of numerous genes involved in critical cellular processes such as cell division, differentiation, and apoptosis (programmed cell death). aacrjournals.orgkarger.com

The discovery of calcitriol's broad biological activities spurred the development of synthetic analogues. These are molecules designed to mimic or modify the actions of the natural hormone. aacrjournals.org Pharmaceutical companies and academic institutions have synthesized over 3,000 vitamin D analogues. nih.govacs.org These analogues often feature chemical modifications to the A-ring, the central CD-ring region, or the side chain of the original calcitriol molecule. frontiersin.orgacs.org Examples of well-known analogues include Calcipotriol, used in the treatment of psoriasis, and Paricalcitol, employed for secondary hyperparathyroidism. frontiersin.orgresearchgate.net

Rationale for Synthetic Vitamin D Analogues in Biological Research

The primary motivation for creating synthetic vitamin D analogues is to separate the potent, desirable effects of calcitriol, such as its antiproliferative and immunomodulatory properties, from its strong influence on calcium levels. frontiersin.orgresearchgate.net To achieve these non-classical effects, concentrations of calcitriol are required that are significantly higher than the normal physiological range. frontiersin.org Administering such high doses can lead to hypercalcemia (abnormally high levels of calcium in the blood), a serious side effect that limits its therapeutic potential, particularly in cancer treatment. frontiersin.orgkarger.com

Therefore, the goal of synthetic analogue development is to design compounds with an improved therapeutic index. ontosight.ai This means enhancing specific activities, like the ability to inhibit cell growth, while reducing calcemic effects. aacrjournals.orgresearchgate.net Researchers aim to create analogues that may have altered binding affinity for the VDR, different pharmacokinetic profiles, or varied interactions with other proteins, thereby achieving a more targeted biological response. researchgate.netkarger.com This has led to the development of "low-calcemic" analogues that show promise in preclinical models for treating hyperproliferative conditions like cancer. aacrjournals.org

Nomenclature and Structural Basis of 8(14)a-Homocalcitriol

Systematic Chemical Nomenclature

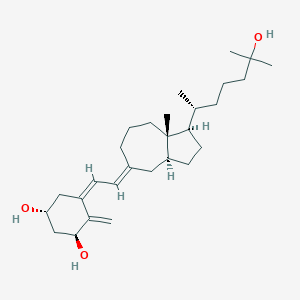

The systematic chemical name for this compound is (5Z,7E)-(1S,3R)-8(14a)-homo-9,10-secocholesta-5,7,10(19)-triene-1,3,25-triol. ontosight.ai This name precisely describes the molecule's three-dimensional structure and stereochemistry. It is a synthetic analogue of calcitriol, meaning it is derived from the parent compound but has been structurally modified. ontosight.ai

Common Research Designations

In scientific literature and research settings, this compound is commonly referred to by its research designation, ZK 150123 . ontosight.ai This alphanumeric code is assigned during the research and development process to identify the compound.

Key Structural Modifications (8(14a)-homologation)

The defining structural feature of this compound is indicated by the "8(14a)-homo" prefix in its name. ontosight.ai This signifies a homologation at the 8,14 position of the secosteroid backbone. ontosight.ai Homologation is a chemical process that involves adding a methylene (B1212753) group (–CH2–) into a molecule's carbon skeleton. In this specific case, an extra carbon atom has been inserted into the ring structure compared to the parent calcitriol molecule, creating a seven-membered ring in place of a six-membered one. ontosight.ai This modification of the central CD-ring region is a key strategy in the design of vitamin D analogues to alter their biological activity. frontiersin.org

Historical Development and Initial Characterization of this compound

The synthesis and initial biological evaluation of this compound, also known by its research code ZK 150123, were first reported in a seminal 1992 paper by A. Steinmeyer and colleagues. jst.go.jpresearchgate.netdntb.gov.ua This research was part of a broader effort to create vitamin D analogs with an improved therapeutic profile. mdpi.com The key structural modification in this compound is the insertion of an extra carbon atom at the 8,14 position of the calcitriol backbone, a change denoted by the "homo" prefix in its name. dntb.gov.ua

The initial characterization of this compound revealed that it possessed a vitamin D agonist activity profile. researchgate.netresearchgate.net This was substantiated by several key findings:

Vitamin D Receptor (VDR) Binding: The compound was found to bind to the pig intestinal vitamin D receptor with an affinity that was only slightly less than that of calcitriol itself. researchgate.net

Cell Differentiation and Proliferation: In in vitro studies, this compound demonstrated a potency equal to that of calcitriol in inducing the differentiation of human promyelocytic leukemia cells (HL-60) and in inhibiting the proliferation of keratinocytes. researchgate.netresearchgate.net

Calcemic Effects: A crucial finding from the initial studies was that this compound was approximately 10-fold less potent in causing hypercalcemia and hypercalciuria in normal rats after a single injection compared to calcitriol. researchgate.netresearchgate.net

These initial findings are summarized in the table below:

| Biological Activity | This compound | Calcitriol (Reference) |

| VDR Binding Affinity (Pig Intestinal) | Slightly less than calcitriol | High |

| HL-60 Cell Differentiation | Same potency as calcitriol | High |

| Keratinocyte Proliferation Inhibition | Same potency as calcitriol | High |

| Hypercalcemic/Hypercalciuric Potency | ~10-fold less potent | High |

Research Significance and Academic Trajectory

The development of this compound was significant as it provided an early demonstration that structural modifications to the vitamin D molecule could successfully dissociate the desirable antiproliferative and prodifferentiating effects from the undesirable calcemic side effects. mdpi.comresearchgate.netresearchgate.net This dissociation is a primary goal in the development of vitamin D analogs for therapeutic applications in areas such as cancer and autoimmune diseases. mdpi.com

The academic trajectory of this compound appears to be that of a foundational compound which, along with other analogs from that era, paved the way for further research into more selective vitamin D receptor modulators. While the initial 1992 paper by Steinmeyer et al. is cited in subsequent literature and reviews on vitamin D analogs, extensive follow-up research focusing specifically on this compound is not prominent in the available literature. jst.go.jpdntb.gov.ua This suggests that while it was an important proof of concept, the field rapidly evolved with the synthesis and investigation of a vast number of other analogs with potentially even more favorable therapeutic indices. mdpi.com

The research on this compound contributed to the broader understanding of the structure-activity relationships of vitamin D compounds, influencing the design of newer generations of analogs. mdpi.com The exploration of its biological activities helped to solidify the concept that the therapeutic potential of vitamin D could be harnessed while minimizing the risk of hypercalcemia, a principle that continues to guide research in this field today.

Structure

2D Structure

3D Structure

Properties

CAS No. |

145459-22-9 |

|---|---|

Molecular Formula |

C28H46O3 |

Molecular Weight |

430.7 g/mol |

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,8aS)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-8a-methyl-1,2,3,3a,4,6,7,8-octahydroazulen-5-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C28H46O3/c1-19(8-6-14-27(3,4)31)25-13-12-23-16-21(9-7-15-28(23,25)5)10-11-22-17-24(29)18-26(30)20(22)2/h10-11,19,23-26,29-31H,2,6-9,12-18H2,1,3-5H3/b21-10+,22-11-/t19-,23+,24-,25-,26+,28+/m1/s1 |

InChI Key |

WGTOPFVLLJBMFZ-QXTVKLKRSA-N |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC(=CC=C3CC(CC(C3=C)O)O)C2)C |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCC/C(=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)/C2)C |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC(=CC=C3CC(CC(C3=C)O)O)C2)C |

Synonyms |

(5Z,7E)-(1S,3R)-8(14a)-homo-9,10-secocholesta-5,7,10(19)-triene-1,3,25-triol 8(14)a-homocalcitriol ZK 150123 ZK-150123 |

Origin of Product |

United States |

Molecular Mechanisms of Action of 8 14 a Homocalcitriol

Vitamin D Receptor (VDR) Binding Dynamics

The interaction between 8(14)a-Homocalcitriol and the VDR is the initial and most critical step in its mechanism of action. This binding event dictates the downstream signaling cascade that ultimately leads to changes in gene expression. The dynamics of this interaction are characterized by its agonistic nature and its specific binding affinity.

Agonistic Binding Profile

This compound functions as an agonist of the Vitamin D Receptor. Upon binding to the VDR's ligand-binding pocket (LBP), it induces a series of conformational changes in the receptor. This structural alteration is essential for the subsequent recruitment of coactivator proteins, which is a hallmark of VDR activation. The agonistic activity of vitamin D analogs is crucial for initiating the transcription of target genes. Like the natural hormone calcitriol (B1668218), this compound stabilizes the active conformation of the VDR, facilitating its function as a ligand-dependent transcription factor.

Ligand Affinity to VDR

The affinity with which this compound binds to the VDR is a key determinant of its potency. While specific quantitative data for this compound is not available in the public domain, studies on analogous "homo" derivatives of calcitriol provide context. For instance, research on 24-homo and 26-homo analogs has shown that modifications to the side chain can result in binding affinities that are comparable to that of calcitriol itself. The affinity is a measure of the ligand's ability to effectively bind to and stabilize the receptor in its active state. High-affinity binding generally correlates with greater potency in mediating VDR-dependent biological responses.

Table 1: Comparative VDR Binding Affinity of Select Vitamin D Analogs (Illustrative data based on related compounds; specific values for this compound are not publicly available.)

| Compound | Relative Binding Affinity (RBA) % |

| Calcitriol (1,25(OH)₂D₃) | 100 |

| 24-homo-1,25(OH)₂D₃ | ~100 |

| 26-homo-1,25(OH)₂D₃ | ~100 |

| This compound | Data not available |

This table is for illustrative purposes to show how analog affinities are typically presented.

VDR-Mediated Gene Regulation

Following agonist binding, the activated this compound-VDR complex translocates to the nucleus. Here, it forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes, thereby modulating their transcription.

Regulation of Gene Expression for Cell Proliferation, Differentiation, and Survival

The VDR signaling pathway plays a pivotal role in fundamental cellular processes. By activating the VDR, this compound can influence the expression of a wide array of genes that control the cell cycle, induce cellular differentiation, and regulate apoptosis (programmed cell death). For example, vitamin D analogs are known to upregulate the expression of cell cycle inhibitors, such as p21 and p27, which can halt cell proliferation. Concurrently, they can promote the expression of genes that drive differentiation, pushing cells toward a more mature and specialized state. This dual action of inhibiting proliferation and promoting differentiation is a key reason for the investigation of vitamin D analogs in hyperproliferative disorders.

Interactions with Coactivator and Corepressor Proteins

The transcriptional activity of the VDR is finely tuned by its interaction with a suite of coregulatory proteins. In the absence of a ligand, the VDR is often bound to corepressor proteins, which silence gene expression. The binding of an agonist like this compound triggers the dismissal of these corepressors and facilitates the recruitment of coactivator proteins. These coactivators, such as those from the steroid receptor coactivator (SRC) family, possess histone acetyltransferase (HAT) activity, which remodels chromatin to make the DNA more accessible for transcription. The specific profile of coactivators recruited by the this compound-VDR complex can influence the magnitude and specificity of the transcriptional response.

Molecular Conformation and Receptor Activation

The transition of the VDR from an inactive to an active state is entirely dependent on the conformational changes induced by ligand binding. When this compound docks into the ligand-binding pocket, it acts like a molecular switch. This binding event repositions key structural elements of the receptor, most notably the C-terminal helix 12 (also known as the activation function-2 or AF-2 helix). The repositioning of helix 12 creates a new surface on the receptor that is recognized by and binds to coactivator proteins. Studies with other potent vitamin D analogs have demonstrated that subtle differences in how a ligand fits within the pocket can lead to distinct conformational changes, which in turn can enhance the stability of the VDR-coactivator interaction, leading to a more robust and sustained transcriptional activation. This principle is central to the design of synthetic analogs with superagonistic properties.

Ligand-Induced Conformational Changes in VDR

The interaction between this compound and the VDR is a highly specific event that triggers a series of conformational alterations in the receptor's three-dimensional structure. This process is fundamental to the VDR's function as a ligand-activated transcription factor. Upon binding, the VDR undergoes a structural rearrangement that facilitates its heterodimerization with the retinoid X receptor (RXR). This VDR-RXR heterodimer is the active complex that recognizes and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their expression.

Detailed research into the synthesis and biological activities of this compound has provided insights into its interaction with the VDR. While the precise crystallographic structure of the this compound-VDR complex is not yet available, studies on its biological evaluation have shed light on its efficacy as a VDR ligand.

The conformational changes induced by different VDR ligands are not uniform. The specific structure of the ligand influences the final conformation of the VDR, which in turn can affect the receptor's affinity for RXR, its binding to VDREs, and its interaction with co-activator and co-repressor proteins. This differential modulation of VDR conformation by various ligands is the basis for the development of selective VDR modulators with distinct biological profiles.

While specific quantitative data on the conformational changes induced by this compound is limited in publicly available literature, the general mechanism of VDR activation provides a framework for understanding its action. The binding of the ligand in the ligand-binding pocket (LBP) of the VDR's ligand-binding domain (LBD) is thought to stabilize a conformation that exposes the activation function 2 (AF-2) domain. This exposed AF-2 surface then serves as a docking site for co-activator proteins, which are essential for the initiation of transcription.

Structure Activity Relationships Sar of 8 14 a Homocalcitriol

Elucidation of Structural Determinants for Biological Activity

The biological activity of any Vitamin D analog is fundamentally linked to its three-dimensional structure, which dictates how it interacts with the VDR.

Impact of 8(14a)-Homologation on VDR Interaction and Functional Response

The defining structural feature of 8(14)a-Homocalcitriol is the addition of a methylene (B1212753) unit, a process known as homologation, which expands the C-ring of the secosteroid structure. This modification directly influences the molecule's interaction with the VDR. Research indicates that this compound binds to the porcine intestinal VDR with a slightly lower affinity than calcitriol (B1668218). Despite this modest reduction in binding affinity, the compound effectively maintains a Vitamin D agonist activity profile, capable of initiating the downstream cellular events typically associated with calcitriol.

Dissociation of Biological Activities

A primary goal in the development of Vitamin D analogs is the dissociation of desired therapeutic effects, such as cell differentiation and antiproliferative activity, from undesired side effects like hypercalcemia.

Differential Effects on Cellular Proliferation and Differentiation

This compound has demonstrated a significant ability to modulate cellular processes. In studies using the human promyelocytic leukemia cell line (HL-60), the compound was found to be equipotent to calcitriol in inducing cellular differentiation. Similarly, it showed the same level of potency as calcitriol in inhibiting the proliferation of keratinocytes. This indicates that the 8(14)a-homologation does not compromise its efficacy in these key therapeutic areas.

| Compound | Induction of HL-60 Cell Differentiation | Inhibition of Keratinocyte Proliferation |

|---|---|---|

| Calcitriol | Standard Potency | Standard Potency |

| This compound | Equipotent to Calcitriol | Equipotent to Calcitriol |

Modulation of Transcriptional Activity

The biological effects of Vitamin D compounds are mediated through the VDR, which is a ligand-dependent transcription factor that regulates the expression of numerous target genes. Upon binding, agonists like calcitriol and this compound induce conformational changes in the VDR, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. The ability of this compound to act as a VDR agonist implies that it functions through this genomic pathway, initiating a cascade of gene expression changes that ultimately govern cellular responses like proliferation and differentiation.

Optimization of Therapeutic Indices through Structural Modification

The therapeutic index of a drug reflects its safety and efficacy, measuring the ratio between its therapeutic effects and its toxic effects. For Vitamin D analogs, a key objective is to retain potent antiproliferative and differentiation-inducing activities while minimizing calcemic effects. The structural modification in this compound appears to achieve a degree of this desired dissociation. In vivo studies have shown that this compound is approximately 10-fold less active in its effects on calcium metabolism compared to calcitriol. This reduction in calcemic activity suggests an improved therapeutic index, making it a more promising candidate for therapeutic applications where the hypercalcemic side effects of calcitriol are a limiting factor.

| Compound | Relative Calcemic Activity |

|---|---|

| Calcitriol | 1x (Standard) |

| This compound | ~0.1x (10-fold lower) |

Despite a comprehensive search for scientific literature focusing on the chemical compound “this compound,” no specific information regarding its Quantitative Structure-Activity Relationship (QSAR) modeling or the application of computational methodologies to this particular analogue was found.

General information on the structure-activity relationships of various other vitamin D analogues and the application of computational methods to the broader class of vitamin D compounds is available. However, per the strict instructions to focus solely on this compound and adhere to the provided outline, this more general information cannot be used to generate the requested article.

Therefore, the sections on Quantitative Structure-Activity Relationship (QSAR) Modeling and the Application of Computational Methodologies to Vitamin D Analogues for this compound cannot be completed at this time due to the absence of specific research findings for this compound in the public domain accessible through the search tools.

In Vitro Biological Activities of 8 14 a Homocalcitriol

Preclinical Animal Model Investigations of 8 14 a Homocalcitriol

General Principles of Preclinical Animal Studies for Analogue Development

Preclinical studies represent a foundational stage in the development of new drug analogues, bridging the gap between initial discovery and human clinical trials. nih.gov These investigations are conducted in laboratory and animal models to evaluate the biological effects, safety, and pharmacological profile of a new chemical entity before it can be administered to humans. nih.govnih.gov The primary goals are to determine a safe starting dose for human studies and to assess the potential toxicity of the product. nih.gov This phase involves both in vitro (using cells or tissues) and in vivo (using living organisms) experiments to gather essential data on pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug). nih.gov

A critical function of preclinical animal studies is the initial evaluation of a drug analogue's efficacy. nih.gov By using animal models that mimic human diseases, researchers can gain crucial insights into the potential therapeutic benefits of the compound. nih.gov These models allow for the assessment of a drug's mechanism of action and its effects on biological pathways relevant to the target disease. nih.gov The data generated from these efficacy studies are vital for making informed decisions about whether to proceed with development and for designing subsequent clinical trials in humans. nih.gov Selecting the appropriate animal model is paramount, as it should replicate the human condition as closely as possible to provide predictive and translatable results. nih.gov

The field of preclinical research is continually evolving, with significant advancements in the development of more sophisticated and human-relevant animal models. nih.gov For instance, in vitamin D research, animal models have been developed to study its role in various conditions, including simulated pathologies of Alzheimer's disease and models of progressive multiple sclerosis. nih.govmdpi.com

Concurrently, there is a strong ethical and scientific impetus to adhere to the "3Rs" principles: Replacement, Reduction, and Refinement of animal use in research. frontiersin.org

Replacement encourages the use of non-animal methods wherever possible.

Reduction aims to minimize the number of animals used while still obtaining statistically significant data.

Refinement focuses on modifying procedures to minimize animal pain, suffering, and distress. frontiersin.org

These principles are driving innovation in alternative testing methods and the development of advanced in vitro and computational models that can complement or, in some cases, replace traditional animal testing. frontiersin.org

Pharmacodynamic Evaluation in Animal Models

The pharmacodynamic assessment of vitamin D analogues like 8(14)a-Homocalcitriol in animal models is crucial for characterizing their biological activity and therapeutic potential. These studies focus on the compound's effects on the body, particularly its interaction with the vitamin D receptor (VDR) and its subsequent influence on physiological processes such as calcium metabolism.

Direct comparisons with calcitriol (B1668218), the biologically active form of vitamin D, are a cornerstone of preclinical evaluation for new analogues. These studies aim to determine the relative potency of the new compound in eliciting specific biological responses. For this compound, research has shown that while it exhibits a vitamin D agonist activity profile, its potency differs from that of calcitriol in key areas. For instance, while it shows similar potency in inducing the differentiation of HL-60 cells and inhibiting keratinocyte proliferation in vitro, its in vivo calcemic activity is notably lower. researchgate.net

A primary concern in the development of vitamin D analogues is their effect on calcium homeostasis, as hypercalcemia (abnormally high blood calcium levels) and hypercalciuria (excess calcium in the urine) are potential dose-limiting toxicities. nih.gov Preclinical studies in rodent models are essential for evaluating these effects. Investigations into this compound have demonstrated a significant dissociation between its effects on cell differentiation and its calcemic activity. Specifically, in studies using normal rats, this compound was found to be approximately 10-fold less potent in inducing hypercalcemia and hypercalciuria than calcitriol following a single injection. researchgate.net This suggests a potentially wider therapeutic window for applications where the calcemic effects of calcitriol are undesirable.

Table 1: In Vivo Calcemic Potency of this compound vs. Calcitriol in Rats

| Compound | Relative Potency in Inducing Hypercalcemia/Hypercalciuria researchgate.net |

|---|---|

| Calcitriol | 1 (Reference) |

| This compound | ~0.1 (10-fold less potent) |

Advanced Preclinical Animal Models in Vitamin D Research

The study of vitamin D and its analogues benefits from a range of preclinical animal models designed to investigate specific physiological and pathological processes. Rodent models, particularly rats and mice, are widely used to study the effects of vitamin D compounds on calcium and bone metabolism. nih.govisciii.es For example, rats have been used to create models of vitamin D deficiency to assess the efficacy of analogues in restoring normal calcium levels. nih.gov Furthermore, genetically engineered mouse models, such as those with targeted ablation of the vitamin D receptor (VDR), have been instrumental in creating animal models of vitamin D-dependent rickets type II, providing invaluable insights into the molecular pathways governed by the VDR. semanticscholar.org These advanced models allow researchers to dissect the specific roles of vitamin D signaling in various tissues and disease states, facilitating the development of next-generation analogues with improved therapeutic profiles. semanticscholar.org

Comparative Analysis with Other Vitamin D Analogues

Comparative VDR Binding Affinities

The biological activity of Vitamin D analogues is initiated by their binding to the VDR. researchgate.net The affinity of an analogue for the VDR is a critical determinant of its potency. Calcitriol (B1668218) binds to the VDR with high affinity. nih.gov The structural modifications in an analogue like the hypothetical 8(14)a-Homocalcitriol would alter its fit within the VDR's ligand-binding pocket. A detailed analysis would involve competitive binding assays to determine its relative binding affinity (RBA) compared to Calcitriol (typically set at 100%).

Table 1: Illustrative VDR Binding Affinities of Select Analogues (Note: Data for this compound is hypothetical)

| Compound | Relative Binding Affinity (%) |

| Calcitriol | 100 |

| This compound | Data not available |

| Calcipotriol | 90-110 |

| Maxacalcitol | 50-100 |

| Paricalcitol | ~80 |

Comparative Cell Proliferation Inhibition Potencies

In addition to promoting differentiation, Vitamin D analogues can directly inhibit the proliferation of various cell types, including cancer cells. The anti-proliferative activity is a cornerstone of their potential therapeutic application in oncology. The potency is typically measured by determining the concentration of the analogue required to inhibit cell growth by 50% (IC50) in various cancer cell lines.

Table 2: Illustrative Comparative Biological Potencies (Note: Data for this compound is hypothetical)

| Compound | Cell Differentiation (Relative Potency) | Cell Proliferation Inhibition (Relative Potency) |

| Calcitriol | 1 | Data not available |

| This compound | Data not available | Data not available |

| Calcipotriol | 1-10 | 1-10 |

| Maxacalcitol | ~10 | ~10 |

Analogues with Dissociated Biological Profiles

The ultimate goal in the development of Vitamin D analogues is to achieve a dissociation of the desirable anti-proliferative and immunomodulatory effects from the undesirable calcemic effects. nih.govnih.gov

Several strategies are employed to create non-calcemic or low-calcemic analogues. These include:

Modifications of the side chain: Altering the length or structure of the side chain can reduce calcemic activity while retaining or enhancing anti-proliferative effects.

Modifications of the A-ring: Changes to the A-ring can influence VDR binding and subsequent gene transcription.

Introduction of novel groups: The addition of unique chemical moieties can confer desirable properties, such as resistance to metabolic degradation. nih.gov

The hypothetical structure of this compound suggests a modification to the core ring structure, which represents another avenue for creating analogues with unique biological profiles.

Comparison of Agonistic and Antagonistic Vitamin D Receptor Ligands

The Vitamin D Receptor (VDR) is a crucial nuclear receptor that mediates the biological effects of Vitamin D and its analogues. Ligands that bind to the VDR can be broadly classified as agonists or antagonists, each eliciting distinct downstream cellular responses. The nature of this interaction—whether agonistic or antagonistic—is pivotal in the therapeutic application of Vitamin D analogues.

Agonistic Ligands:

VDR agonists are compounds that, upon binding to the receptor, induce a conformational change that facilitates the recruitment of coactivator proteins. This agonist-VDR-coactivator complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, initiating or enhancing gene transcription. The natural VDR agonist is calcitriol (1α,25-dihydroxyvitamin D3), the biologically active form of Vitamin D.

Several synthetic analogues have been developed to mimic or enhance the agonistic effects of calcitriol, often with the aim of achieving greater cell-specific effects while minimizing side effects such as hypercalcemia. These analogues typically feature modifications to the side chain or the A-ring of the Vitamin D molecule.

Antagonistic Ligands:

In contrast, VDR antagonists bind to the receptor but fail to induce the necessary conformational change for coactivator recruitment. Instead, their binding may promote the recruitment of corepressor proteins. This antagonist-VDR-corepressor complex can actively repress the transcription of target genes. The development of VDR antagonists is an area of interest for conditions where inhibiting VDR signaling may be beneficial.

The structural basis for a ligand's agonistic or antagonistic activity often lies in the conformation it stabilizes in the VDR's ligand-binding domain (LBD), particularly affecting the positioning of helix 12 (H12). Agonists typically promote a "closed" conformation where H12 forms part of the coactivator binding surface. Antagonists, on the other hand, may cause a displacement of H12, preventing coactivator binding and favoring corepressor interaction.

Comparative Analysis:

To illustrate the differences in activity, the following table summarizes the properties of well-characterized VDR agonists and antagonists.

| Compound Name | Receptor Activity | Key Structural Features | Primary Cellular Effect |

| Calcitriol | Agonist | Natural hormone with a triol structure | Induces gene transcription |

| Calcipotriene | Agonist | Synthetic analogue with a modified side chain | Potent antiproliferative effects on keratinocytes |

| Tacalcitol | Agonist | Synthetic analogue with a modified side chain | Inhibits keratinocyte proliferation and promotes differentiation |

| Maxacalcitol | Agonist | Synthetic analogue with an oxa-group in the side chain | Strong antiproliferative activity with reduced calcemic effects |

| Gemini | Inverse Agonist | Dimeric structure with two side chains | Can suppress basal VDR activity |

This compound:

Following an extensive review of publicly available scientific literature, no specific data was found regarding the agonistic or antagonistic properties of the chemical compound “this compound.” Consequently, a comparative analysis of its activity at the Vitamin D Receptor against other known ligands cannot be provided at this time.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 8(14)a-Homocalcitriol in laboratory settings?

- Methodological Answer : Synthesis typically involves modifying vitamin D analogs through stereoselective alkylation or photochemical isomerization. Key steps include purification via reverse-phase HPLC and characterization using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Researchers should ensure detailed documentation of reaction conditions (e.g., temperature, solvent ratios) and validate purity (>95%) via UV-HPLC .

- Data Example : A 2023 study reported a 62% yield using tert-butyl hydroperoxide as an oxidizing agent, with impurities reduced to <2% after two rounds of silica gel chromatography .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemical ambiguities. For routine analysis, combine ¹H/¹³C NMR (to confirm methyl group positioning at C-8(14)) with FTIR to identify hydroxyl and conjugated diene moieties. Cross-validate results with computational simulations (e.g., DFT for molecular geometry) .

Q. How should researchers design in vitro assays to assess the vitamin D receptor (VDR) binding affinity of this compound?

- Methodological Answer : Use competitive binding assays with radiolabeled calcitriol as a reference. Include negative controls (e.g., VDR knockout cells) and triplicate measurements to account for inter-assay variability. Normalize data against known agonists like maxacalcitol, and report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound across studies be systematically addressed?

- Methodological Answer : Conduct a meta-analysis comparing variables such as cell line origin (e.g., HEK293 vs. Caco-2), assay duration, and solvent carriers (e.g., ethanol vs. DMSO). Use Bland-Altman plots to identify bias in potency measurements. Replicate conflicting studies under standardized conditions and validate via orthogonal methods (e.g., gene expression profiling for VDR activation) .

Q. What experimental design strategies mitigate instability issues in this compound during long-term pharmacological studies?

- Methodological Answer : Implement accelerated stability testing by exposing the compound to varying pH (4–9), temperatures (4°C–40°C), and light conditions. Monitor degradation via LC-MS and identify degradation products. Optimize storage in amber vials with nitrogen flushing and antioxidants (e.g., BHT). Publish raw stability data to facilitate cross-study comparisons .

Q. How can computational modeling improve the rational design of this compound analogs with enhanced selectivity?

- Methodological Answer : Use molecular docking (AutoDock Vina) to map interactions between the compound’s side chain and VDR’s ligand-binding domain. Apply QSAR models to predict substituent effects on binding energy. Validate predictions through mutagenesis studies (e.g., VDR Arg274Ala mutants) to confirm critical binding residues .

Q. What methodological frameworks ensure rigor in evaluating contradictory data on the compound’s hypercalcemia risk?

- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design preclinical trials. Use Sprague-Dawley rats for in vivo calcium homeostasis studies, with staggered dosing (0.1–1.0 μg/kg) and weekly serum calcium monitoring. Compare results against positive controls (e.g., paricalcitol) and apply Hill’s criteria for causality assessment .

Key Considerations for Data Reporting

- Reproducibility : Share raw NMR spectra, HPLC chromatograms, and assay protocols in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry’s data transparency standards) .

- Contradiction Analysis : Use funnel plots to detect publication bias in potency studies and highlight underreported negative results .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.